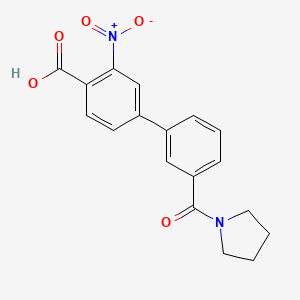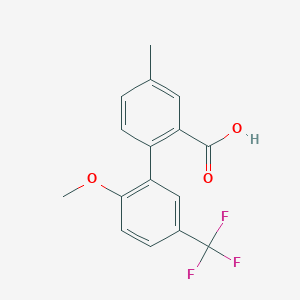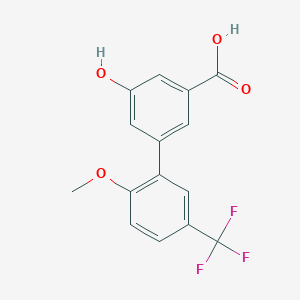
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (5-F3MTPB) is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 5-F3MTPB is a fluorinated benzoic acid with a molecular formula of C11H6F3O3. It is a white to off-white crystalline solid that is soluble in organic solvents and slightly soluble in water. 5-F3MTPB has been studied for its ability to modulate the activity of various proteins and enzymes and has been used as a tool in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is a useful tool for scientists studying the activity of various proteins and enzymes. It has been used in studies of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used to study the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used to study the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not completely understood. It is thought to act as an inhibitor of the enzymes MAO, cytochrome P450, and AChE. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of MAO by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to lead to an increase in the levels of serotonin and dopamine in the brain. This can result in increased levels of mood, alertness, and motivation. The inhibition of cytochrome P450 by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can lead to an increase in the levels of certain drugs in the body, which can have a variety of effects depending on the drug. The inhibition of AChE by 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can lead to an increase in the levels of acetylcholine in the brain, which can result in improved memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is available from a variety of commercial sources. Additionally, it is relatively non-toxic and has been shown to be effective in a wide variety of biochemical and physiological studies.
However, there are also some limitations to the use of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. It is not as effective as some other compounds in inhibiting enzymes and can be difficult to work with due to its low solubility in water. Additionally, it can be difficult to control the concentration of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in solution, which can lead to inconsistent results.
Direcciones Futuras
There are a variety of potential future applications of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. It could be used to study the activity of other enzymes and proteins, such as those involved in the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the effects of different neurotransmitters on behavior and cognition. Finally, it could be used to develop new drugs and therapies for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been reported by several different methods. The most common method is the reaction of a trifluoromethylbenzoic acid with a fluorinated alcohol. This reaction results in a product with a yield of up to 95%. Other methods of synthesis include the reaction of a fluorinated alcohol with a trifluoromethylbenzaldehyde, and the reaction of a fluorinated alcohol with a trifluoromethylbenzyl chloride.
Propiedades
IUPAC Name |
3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-3-2-10(15(17,18)19)7-12(13)8-4-9(14(20)21)6-11(16)5-8/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVHTAGRGZGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692133 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-26-1 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














